2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone
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Overview
Description
2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromine atom, a trimethylsilylmethyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone typically involves the bromination of 1-[4-(trimethylsilylmethyl)phenyl]ethanone. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the ethanone moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The carbonyl group can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone involves its interaction with molecular targets through its reactive bromine and carbonyl groups. These functional groups enable the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The trimethylsilylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[4-(dimethylamino)phenyl]ethanone: Similar structure but with a dimethylamino group instead of a trimethylsilylmethyl group.
2-Bromo-1-[4-(methyl)phenyl]ethanone: Lacks the trimethylsilylmethyl group, making it less lipophilic.
Uniqueness
2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrOSi/c1-15(2,3)9-10-4-6-11(7-5-10)12(14)8-13/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNHEPQWHGBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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